4,7-difluoro-1,3-benzothiazole
Description
Significance of Fluorine in Advanced Organic and Material Chemistry Research
Fluorine, being the most electronegative element, confers remarkable properties upon organic molecules. nih.gov Its introduction into a molecular structure can profoundly alter physical and chemical characteristics, including thermal stability, chemical inertness, lipophilicity, and electronic properties. numberanalytics.comnih.gov The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which imparts exceptional stability to fluorinated compounds, making them resistant to degradation under harsh conditions. nih.govnumberanalytics.com
In medicinal chemistry, fluorine substitution is a widely used strategy to enhance the metabolic stability of drug candidates, modulate their pKa to improve absorption and distribution, and increase binding affinity to target receptors. nih.govresearchgate.net For instance, the presence of fluorine can lead to a lower pKa in nearby functional groups, making protic groups more acidic and basic groups less basic, which can be crucial for a drug's pharmacokinetic profile. nih.gov
In materials science, fluorination is key to developing high-performance materials. numberanalytics.com Fluoropolymers are known for their use in demanding applications in aerospace and electronics, while other fluorinated molecules are essential for creating liquid crystals, surfactants, and advanced battery materials. numberanalytics.comacs.org The introduction of fluorine into conjugated polymers used in organic electronics, for example, can fine-tune energy levels, enhance molecular packing, and improve charge transport, leading to better device performance. researchgate.net
Overview of Benzothiazole (B30560) as a Privileged Chemical Scaffold in Contemporary Research
Benzothiazole, a bicyclic heterocyclic compound consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is recognized as a "privileged scaffold" in medicinal and pharmaceutical chemistry. nih.gov This designation stems from its ability to bind to a wide variety of biological targets with high affinity, making it a cornerstone for the development of therapeutic agents. nih.gov
The benzothiazole core is present in compounds with a broad spectrum of pharmacological activities, including anticancer, antifungal, anti-inflammatory, antibacterial, and antiviral properties. nih.gov For example, certain 2-(4-aminophenyl) benzothiazole derivatives have shown notable antitumor activity. The versatility of the benzothiazole structure allows for substitutions at various positions, enabling chemists to modulate its biological and physical properties extensively. Beyond medicine, benzothiazole derivatives are also investigated for their applications in materials chemistry, such as in the development of corrosion inhibitors and organic semiconductors. researchgate.netmdpi.com
Specific Research Focus on 4,7-Difluoro-1,3-benzothiazole and its Related Fluorinated Derivatives
The combination of the robust benzothiazole scaffold with the unique properties of fluorine has led to a focused research effort on fluorinated benzothiazole derivatives. The strategic placement of electron-withdrawing fluorine atoms on the benzothiazole ring system significantly modifies the molecule's electronic properties, reactivity, and potential applications.
Fluorination of the benzothiazole core has been shown to be an effective method for adjusting the energy levels of materials used in organic solar cells. researchgate.net Specifically, the introduction of fluorine atoms can lower the Highest Occupied Molecular Orbital (HOMO) energy level, which is beneficial for improving the open-circuit voltage in photovoltaic devices. researchgate.netnih.gov For example, studies on polymers containing difluorobenzothiadiazole units have demonstrated that fluorination significantly lowers energy levels and can enhance crystallinity, which is crucial for charge transport. researchgate.net
Research on fluorinated benzothiazoles extends to medicinal chemistry, where the fluorine atoms can enhance biological activity. researchgate.netresearchgate.net The electron-withdrawing nature of fluorine can improve a drug's interaction with its biological target. researchgate.net For instance, a benzothiazole bearing a fluorine atom at the 6-position has been shown to improve cytotoxicity against certain cancer cell lines. nih.gov While direct research on this compound is specific, the broader investigation into related structures like 5,6-difluoro-4,7-dithieno-2,1,3-benzothiadiazole highlights the importance of the difluoro-substitution pattern in creating high-performance organic electronic materials. nih.gov The study of such derivatives provides valuable insights into how the number and position of fluorine atoms on the benzothiazole core can be used to precisely engineer molecular properties for advanced applications.
Properties
CAS No. |
1260382-48-6 |
|---|---|
Molecular Formula |
C7H3F2NS |
Molecular Weight |
171.2 |
Purity |
94 |
Origin of Product |
United States |
Synthetic Methodologies for 4,7 Difluoro 1,3 Benzothiazole and Analogous Fluorinated Benzothiazole Architectures
De Novo Synthetic Approaches for Fluorinated Benzothiazole (B30560) Ring Systems
De novo strategies involve the assembly of the benzothiazole ring from simpler, appropriately fluorinated starting materials. These methods are fundamental for creating the core structure and allow for the introduction of fluorine atoms at specific positions on the benzene (B151609) ring.
Cyclization Reactions Involving Fluorinated Precursors (e.g., Anilines, Thioanilides)
The cyclization of fluorinated anilines and their derivatives is a cornerstone for the synthesis of fluorinated benzothiazoles. A common and effective method involves the reaction of a fluorinated aniline (B41778) with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN), followed by an oxidative cyclization step. researchgate.netresearchgate.net For instance, 2-amino-6-fluorobenzothiazole (B1267395) derivatives can be prepared by reacting 4-fluoroanilines with KSCN in the presence of bromine, which acts as a catalyst for the cyclization of the intermediate thiourea. researchgate.netresearchgate.net
Another powerful strategy is the Jacobsen thioanilide radical cyclization. researchgate.net This method utilizes potassium ferricyanide (B76249) to induce the cyclization of thiobenzanilides. It is particularly effective for achieving high regioselectivity. For example, the radical cyclization of 3,4-difluoro-substituted thiobenzanilides is a reliable route to producing 6,7-difluorobenzothiazoles. researchgate.netresearchgate.net Similarly, 4-fluorobenzothiazoles can be synthesized by first converting N-(2-fluorophenyl)benzamides to their corresponding thiobenzamides using Lawesson's reagent, followed by cyclization with potassium ferricyanide. researchgate.net
| Starting Material | Reagents | Product Type | Reference |
| Fluorinated Anilines | 1. KSCN2. Bromine | Fluorinated 2-Aminobenzothiazoles | researchgate.net, researchgate.net |
| Fluorinated Thioanilides | Potassium Ferricyanide | Fluorinated Benzothiazoles | researchgate.net, researchgate.net |
| N-(2-fluorophenyl)benzamides | 1. Lawesson's Reagent2. Potassium Ferricyanide | 4-Fluorobenzothiazoles | researchgate.net |
Annulation Strategies for Thiazole (B1198619) Ring Formation
Annulation strategies focus on constructing the thiazole portion of the benzothiazole system onto a pre-existing fluorinated aromatic ring. The Hantzsch thiazole synthesis, a classic method, can be adapted for this purpose. nih.gov This reaction typically involves the condensation of a thioamide with an α-halo ketone. In the context of fluorinated benzothiazoles, this would involve a fluorinated o-aminothiophenol derivative reacting with a suitable one-carbon electrophile.
A widely used one-pot method involves reacting an appropriate aniline with thiocyanogen, which is generated in situ from bromine and an alkali thiocyanate in an acetic acid medium. researchgate.net This approach provides a direct route to 2-aminobenzothiazole (B30445) derivatives. For example, reacting p-substituted anilines with ammonium (B1175870) thiocyanate and bromine yields 6-substituted-2-aminobenzothiazoles. researchgate.net
Utilization of Difluorocarbene as a Carbon-Fluorine Source for Heterocycle Construction
Difluorocarbene (:CF2) has emerged as a valuable reagent for constructing fluorinated molecules. nih.gov It can be generated from various precursors, such as (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF2Br) or triphenyl(trifluoromethyl)phosphonium bromide. nih.govacs.org Research has demonstrated that difluorocarbene can serve as a C-F source for building fluorinated benzothiazoles. acs.orgacs.org This approach involves the reaction of difluorocarbene with suitable precursors to form the heterocyclic ring. For example, a metal-free cycloaddition between heteroconjugated alkenes and difluorocarbene has been developed for the synthesis of novel difluorinated heterocycles. acs.org This methodology offers a convergent route to these complex structures, highlighting the versatility of difluorocarbene in modern synthetic chemistry. nih.govorganic-chemistry.org
Functionalization and Derivatization Strategies for Existing Fluorinated Benzothiazole Scaffolds
These strategies involve modifying an already formed fluorinated benzothiazole ring. This is particularly useful for introducing additional functional groups or for late-stage diversification of complex molecules.
Regioselective Carbon-Hydrogen (C-H) Functionalization Techniques
Direct C-H functionalization has become a powerful tool in organic synthesis, allowing for the conversion of inert C-H bonds into new functional groups, thus avoiding the need for pre-functionalized starting materials. nih.gov For benzothiazole scaffolds, the heterocyclic ring can act as a directing group to guide the functionalization to a specific position. nih.gov Transition metal catalysis is central to many of these transformations. For example, a palladium-catalyzed direct arylation of benzothiazole with iodoarenes can be achieved at room temperature, demonstrating a versatile method for creating C-C bonds. rsc.org
Among C-H functionalization techniques, transition-metal-catalyzed C-H borylation is exceptionally valuable due to the synthetic versatility of the resulting organoboron compounds. nih.govresearchgate.net Iridium-based catalysts, often in combination with bipyridine-type ligands, are highly effective for the borylation of arenes and heteroarenes. researchgate.netyoutube.com
This methodology has been successfully applied to heterocyclic systems structurally related to benzothiazole. For instance, the iridium-catalyzed C-H borylation of 2,1,3-benzothiadiazole (B189464) (BTD) allows for highly regioselective access to versatile 5-boryl or 4,6-diboryl BTD building blocks. nih.govacs.orgdiva-portal.org The regioselectivity is often dictated by a combination of steric hindrance and the electronic properties of the substrate, with the catalyst typically avoiding positions ortho to substituents. youtube.com These borylated intermediates can then undergo a wide range of subsequent transformations, such as Suzuki-Miyaura cross-coupling reactions, to introduce a variety of substituents onto the fluorinated benzothiazole core. nih.govresearchgate.net This two-step sequence of C-H borylation followed by cross-coupling provides a powerful and modular approach to complex fluorinated benzothiazole derivatives.
| Catalyst System | Reaction Type | Key Feature | Reference |
| Iridium/Bipyridine Ligands | C-H Borylation | High efficiency and regioselectivity for heteroarenes | researchgate.net, youtube.com |
| Palladium Catalysts | Direct Arylation | Forms C-C bonds on the benzothiazole core | rsc.org |
| Ruthenium Catalysts | Directed C-H Arylation | Utilizes directing groups for high regioselectivity | nih.gov |
Ortho-Directed C-H Functionalization Approaches
Direct C-H functionalization has emerged as a step-economical and atom-economical strategy for the synthesis and modification of complex organic molecules. researchgate.net In the context of benzothiazoles, this approach allows for the introduction of substituents at specific positions without the need for pre-functionalized starting materials. acs.org While research directly on 4,7-difluoro-1,3-benzothiazole is specific, broader studies on related benzothiazole and benzothiadiazole (BTD) systems provide significant insights into potential synthetic routes.
For instance, the use of a directing group, a functional group that positions a metal catalyst in proximity to a specific C-H bond, is a powerful strategy for controlling regioselectivity. acs.org Carboxylate-assisted ruthenium-catalyzed arylations and rhodium-catalyzed alkenylations have been explored for the functionalization of the C4 and C6 positions of BTD derivatives. nih.govacs.org These methods demonstrate high regioselectivity, favoring functionalization at the C4 position. acs.org
Palladium-catalyzed oxidative C-H/C-H cross-coupling reactions have also been developed for benzothiazoles, enabling the formation of C-C bonds with other heterocycles like thiophenes and thiazoles. nih.gov This method is noted for its tolerance to air and moisture, adding to its practical utility. nih.gov Furthermore, iridium-catalyzed C-H borylation has been shown to be an effective method for introducing versatile boryl groups at various positions on the BTD ring, which can then be further functionalized. nih.govacs.orgdiva-portal.org
Cross-Coupling Reactions for Peripheral Aryl and Heteroaryl Substitutions
Cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of substituted aromatic and heteroaromatic compounds.
The Suzuki–Miyaura coupling reaction, which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst, is a cornerstone of modern organic synthesis. nih.govmdpi.com This reaction is particularly valuable for the position-specific derivatization of heterocyclic scaffolds. mdpi.com
In the realm of fluorinated benzothiadiazoles, which are structurally analogous to fluorinated benzothiazoles, the Suzuki-Miyaura reaction has been successfully employed for the synthesis of 4,7-diaryl-5,6-difluoro-2,1,3-benzothiadiazole derivatives. acs.orgresearchgate.net By carefully controlling the reaction conditions, both symmetrical and unsymmetrical substitutions can be achieved, highlighting the versatility of this method. acs.orgresearchgate.net A notable advancement is the development of a ligand-free Suzuki-Miyaura coupling methodology for sterically hindered 2'-bromo-2-aryl benzothiazoles, which proceeds via a palladacyclic intermediate. nih.gov This method offers good to excellent yields and demonstrates favorable functional group tolerability. nih.gov
The expansion of Suzuki-Miyaura cross-coupling to include C(sp3)-hybridized carbons is a significant area of research, aiming to simplify the synthesis of stereochemically complex molecules. youtube.com While challenging, progress in this area could further enhance the modular synthesis of complex benzothiazole derivatives. youtube.com
Derivatization and Substitution at the 2-Position of 4,7-Difluoro-1,3-benzothiazol-2-amine Derivatives
The 2-amino group of 4,7-difluoro-1,3-benzothiazol-2-amine serves as a versatile handle for further derivatization, allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures.
General methods for the synthesis of 2-substituted benzothiazoles often involve the condensation of 2-aminothiophenols with various electrophiles. nih.gov However, direct functionalization of the 2-amino group offers a more convergent approach. For example, 2-amino-5-fluorobenzothiazole (B1268510) can be acylated with various acyl chlorides to introduce new amide functionalities. nih.gov
Furthermore, direct C-H functionalization strategies can be applied to the 2-position of the benzothiazole ring. nih.gov Copper-mediated C-H activation has been utilized for the direct thiolation of benzothiazoles with thiols, providing an efficient route to 2-thio-substituted derivatives. wpmucdn.com This method avoids the need for pre-halogenated benzothiazoles. wpmucdn.com
Exploration of Sustainable and Green Chemistry Paradigms in Fluorinated Benzothiazole Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. nih.gov In the synthesis of fluorinated benzothiazoles, several strategies are being explored to enhance sustainability.
One key area of focus is the use of environmentally benign solvents and catalysts. mdpi.comnih.gov For instance, the Suzuki-Miyaura coupling of 4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole has been successfully carried out in water, a green solvent, using micellar catalysis. acs.orgresearchgate.net This approach not only reduces the reliance on volatile organic solvents but also allows the reaction to be performed under air. acs.orgresearchgate.net
The development of catalyst- and additive-free methods represents another significant step towards greener synthesis. nih.gov For example, a method for synthesizing 2-substituted benzothiazoles from aromatic amines, aliphatic amines, and elemental sulfur has been developed that uses DMSO as both the solvent and the oxidant, eliminating the need for metal catalysts and other additives. nih.gov
Microwave-assisted synthesis and the use of recyclable catalysts are also prominent green chemistry approaches. airo.co.inrjptonline.orgnih.gov These techniques can significantly reduce reaction times and energy consumption. airo.co.in The use of biocatalysts, such as enzymes, in aqueous media offers a highly selective and environmentally friendly route to benzothiazole derivatives. airo.co.in
Computational and Theoretical Investigations of 4,7 Difluoro 1,3 Benzothiazole
Conformational Analysis and Molecular Geometry Optimization
The three-dimensional arrangement of atoms in a molecule, its conformation, plays a significant role in its properties and reactivity. Computational methods allow for the exploration of different possible conformations and the identification of the most stable ones through geometry optimization. rsc.orgnih.gov
For benzothiazole (B30560) derivatives that have rotatable bonds, such as those with phenyl substituents, conformational analysis is performed by systematically rotating the dihedral angle and calculating the energy at each step. nih.gov This helps to identify the most stable conformers and the energy barriers between them. rsc.org DFT calculations are the primary tool for optimizing the molecular geometry to find the lowest energy structure. rsc.orgnih.gov These optimized geometries provide precise information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric interactions. For 4,7-difluoro-1,3-benzothiazole, which is a rigid molecule without significant rotatable bonds, the focus of geometry optimization would be on the precise determination of the bond lengths and angles within the fused ring system.
Theoretical Prediction of Reactivity and Mechanistic Pathways
Computational chemistry is a powerful tool for predicting the reactivity of molecules and elucidating potential reaction mechanisms. nih.gov By analyzing the electronic structure and various reactivity descriptors, it is possible to identify the most likely sites for electrophilic and nucleophilic attack.
The molecular electrostatic potential (MEP) map is a valuable tool in this regard, as it visualizes the charge distribution on the molecule's surface. nih.gov Regions of negative potential are indicative of sites susceptible to electrophilic attack, while regions of positive potential are prone to nucleophilic attack. nih.gov Global reactivity descriptors derived from HOMO and LUMO energies, such as chemical hardness and electrophilicity index, also provide quantitative measures of a molecule's reactivity. nih.gov A lower chemical hardness, for instance, suggests higher reactivity. nih.gov While specific theoretical predictions of reactivity for this compound are not available in the provided search results, the general methodologies applied to other benzothiazoles would be applicable. The electron-withdrawing nature of the fluorine atoms would likely make the benzene (B151609) ring more electron-deficient and influence its reactivity towards nucleophiles.
Quantum Chemical Modeling of Photophysical Phenomena
Quantum chemical modeling is instrumental in understanding the intricate photophysical processes that govern the behavior of fluorescent molecules. For this compound, such models can predict its absorption and emission characteristics, providing a theoretical foundation for its potential applications in optoelectronics and as a molecular probe.
Upon absorption of light, an excited molecule can return to its ground state through radiative pathways, such as fluorescence, or non-radiative pathways, including internal conversion and intersystem crossing. The balance between these decay channels determines the efficiency of light emission.
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to model the excited state potential energy surfaces. These calculations help in identifying the key deactivation channels. For benzothiazole derivatives, non-radiative decay is often linked to intramolecular rotations or vibrations that facilitate a return to the ground state without emitting light. The rigidification of the molecular structure, for instance through aggregation, can hinder these non-radiative pathways, thereby enhancing fluorescence.
Advanced quantum chemical calculations can provide good correlations between measured emission parameters and theoretical radiative and internal conversion rate constants, offering a predictive handle on the emission efficiency of fluorophores like this compound. The analysis often involves locating conical intersections, which are points on the potential energy surface where different electronic states have the same energy, providing an efficient pathway for non-radiative decay.
Table 1: Illustrative Calculated Rate Constants for a Hypothetical Benzothiazole Derivative
| Parameter | Value (s⁻¹) | Description |
| Radiative Decay Rate (kᵣ) | 1.5 x 10⁸ | Rate of fluorescence emission. |
| Internal Conversion Rate (kᵢᶜ) | 3.0 x 10⁸ | Rate of non-radiative decay between states of the same spin multiplicity. |
| Intersystem Crossing Rate (kᵢₛᶜ) | 5.0 x 10⁷ | Rate of non-radiative decay between states of different spin multiplicity. |
Note: The data in this table is illustrative for a generic benzothiazole derivative and not specific to this compound.
The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of emitted photons to absorbed photons. Computationally, ΦF can be estimated from the calculated radiative (kᵣ) and non-radiative (kₙᵣ) decay rates using the formula:
ΦF = kᵣ / (kᵣ + kₙᵣ)
Achieving precise control over the fluorescence quantum yield is a significant challenge, as numerous factors can influence energy dissipation. Computational studies on substituted benzothiazoles have demonstrated that even subtle changes in the molecular structure, such as the position of electron-donating or electron-withdrawing groups, can lead to dramatic variations in emission efficiency, ranging from nearly dark to exceptionally bright.
For this compound, quantum chemical calculations can predict how the fluorine substitutions influence the electronic structure and, consequently, the decay rates. These theoretical predictions can guide synthetic chemists in optimizing the molecular structure to achieve a desired fluorescence quantum yield for specific applications.
Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. This behavior is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay channels and opens up radiative pathways.
Theoretical studies on AIE-active molecules, including some benzothiadiazole derivatives, utilize molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) methods. These simulations can reveal how intermolecular interactions in an aggregate hinder low-frequency molecular motions, such as torsional rotations, that are responsible for quenching fluorescence in solution.
For this compound, computational modeling could explore its potential for AIE. By simulating its behavior in both isolated and aggregated states, it is possible to determine if restricting its intramolecular rotations could lead to enhanced emission. The formation of specific intermolecular interactions, such as hydrogen bonds or π-π stacking in aggregates, can be elucidated through these theoretical investigations.
Prediction of Non-Linear Optical (NLO) Properties
Materials with significant non-linear optical (NLO) properties are in high demand for applications in photonics and optoelectronics, including optical data storage and optical switching. Computational chemistry, particularly DFT calculations, provides a powerful tool for the prediction and understanding of the NLO response of organic molecules.
The NLO properties of a molecule are characterized by its hyperpolarizabilities. The first hyperpolarizability (β) is related to the second-order NLO response, while the second hyperpolarizability (γ) governs the third-order NLO response. For benzothiazole-containing systems, the NLO response is often linked to intramolecular charge transfer (ICT) from an electron-donating part of the molecule to an electron-accepting part.
Theoretical calculations can predict the hyperpolarizability values for this compound. By analyzing the molecule's frontier molecular orbitals (HOMO and LUMO), insights into its ICT characteristics can be gained. A smaller HOMO-LUMO energy gap is often associated with a larger NLO response. Computational screening can thus identify promising candidates for NLO applications before their synthesis.
Table 2: Illustrative Predicted NLO Properties for a Hypothetical Benzothiazole Derivative
| Property | Calculated Value | Unit |
| Dipole Moment (μ) | 3.5 | Debye |
| Average Polarizability (α) | 25.0 x 10⁻²⁴ | esu |
| First Hyperpolarizability (β) | 15.0 x 10⁻³⁰ | esu |
| Second Hyperpolarizability (γ) | 40.0 x 10⁻³⁶ | esu |
Note: The data in this table is illustrative for a generic benzothiazole derivative and not specific to this compound.
Advanced Spectroscopic Characterization for Structural and Electronic Property Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 4,7-difluoro-1,3-benzothiazole. By analyzing the interactions of atomic nuclei with an external magnetic field, detailed information about the connectivity and spatial arrangement of atoms can be obtained.
Proton (¹H), Carbon-13 (¹³C), and Fluorine-19 (¹⁹F) NMR for Chemical Environment Analysis
Proton (¹H) NMR: The ¹H NMR spectrum is expected to show signals corresponding to the protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the fluorine atoms and the heterocyclic thiazole (B1198619) ring.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbon atoms directly bonded to fluorine will exhibit splitting due to C-F coupling, a characteristic feature that aids in signal assignment.
Fluorine-19 (¹⁹F) NMR: As a highly sensitive nucleus, ¹⁹F NMR is particularly informative for fluorinated compounds. researchgate.net It provides data on the chemical environment of the fluorine atoms and their coupling interactions with neighboring protons and carbons. The spectrum for this compound would show distinct signals for the fluorine atoms at the 4 and 7 positions, with their chemical shifts and coupling constants providing insight into the electronic structure of the benzene ring.
Table 1: Predicted NMR Data for this compound No specific experimental data was found in the searched literature. The table below is a representation of expected values based on general principles and data for related compounds.
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
|---|---|---|---|
| ¹H | |||
| H-2 | ~8.9-9.2 | s | - |
| H-5 | ~7.2-7.5 | t | J(H-F), J(H-H) |
| H-6 | ~7.0-7.3 | t | J(H-F), J(H-H) |
| ¹³C | |||
| C-2 | ~155-160 | d | J(C-F) |
| C-4 | ~150-155 (d) | d | J(C-F) |
| C-5 | ~115-120 | dd | J(C-F), J(C-H) |
| C-6 | ~110-115 | dd | J(C-F), J(C-H) |
| C-7 | ~148-153 (d) | d | J(C-F) |
| C-7a | ~130-135 | m | - |
| C-3a | ~145-150 | m | - |
| ¹⁹F | |||
| F-4 | ~(-110) - (-130) | m | J(F-H), J(F-F) |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is employed to study the electronic transitions within the this compound molecule. The absorption of ultraviolet or visible light promotes electrons from lower to higher energy orbitals, and the resulting spectrum provides information about the conjugated system of the molecule.
Determination of Absorption Maxima and Band Shape Analysis
The UV-Vis spectrum of benzothiazole (B30560) derivatives typically exhibits multiple absorption bands corresponding to π-π* and n-π* transitions. For this compound, the absorption maxima (λmax) are expected to be influenced by the fluorine substituents. Generally, benzothiazoles absorb in the UV region. nih.gov The introduction of electron-withdrawing groups like fluorine can cause shifts in the absorption bands. The shape of these bands, including their width and vibrational fine structure, can provide further insights into the molecular geometry and electronic distribution in the ground and excited states. For some related dyes, the full width at half maximum (FWHM) values for absorption are typically in the 3500–5500 cm⁻¹ range.
Solvatochromic Studies for Environmental Sensitivity
Solvatochromism describes the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a result of the differential solvation of the ground and excited states of the molecule. By measuring the UV-Vis absorption spectra of this compound in a range of solvents with varying polarities, its environmental sensitivity can be assessed. nih.gov A significant shift in the absorption maxima with changing solvent polarity would indicate a substantial difference in the dipole moments of the ground and excited states, highlighting the molecule's potential as a polarity-sensitive probe. Dyes derived from benzothiazoles are known to exhibit solvatochromic properties. nih.gov
Table 2: Representative Solvatochromic Data for a Generic Benzothiazole Derivative Specific data for this compound is not available. The table shows typical shifts for a benzothiazole-based dye in different solvents.
| Solvent | Polarity (ET(30)) | Absorption Maxima (λmax, nm) |
| Hexane | 31.0 | ~330 |
| Toluene | 33.9 | ~335 |
| Chloroform | 39.1 | ~340 |
| Acetone | 42.2 | ~345 |
| Ethanol | 51.9 | ~350 |
| Methanol | 55.4 | ~352 |
Fluorescence Spectroscopy for Emission Characteristics
Fluorescence spectroscopy provides information about the emission of light from a molecule after it has been excited to a higher electronic state. This technique is crucial for characterizing the photoluminescent properties of this compound.
Measurement of Emission Maxima and Spectral Band Shape Analysis
Upon excitation at its absorption maximum, this compound is expected to exhibit fluorescence emission. The wavelength of maximum emission (λem) and the shape of the emission band are key parameters. Benzothiazole derivatives are known to be fluorescent, often emitting in the blue region of the spectrum. nih.gov The emission spectrum is typically a mirror image of the absorption spectrum, although deviations can occur due to structural rearrangements in the excited state. The analysis of the emission band shape, similar to the absorption band, can reveal information about the vibrational levels of the electronic ground state. For some related dyes, the full width at half maximum (FWHM) values for emission are in the 3500–5500 cm⁻¹ range.
Table 3: Representative Fluorescence Data for a Generic Benzothiazole Derivative Specific data for this compound is not available. The table shows typical emission characteristics for a benzothiazole-based dye.
| Solvent | Excitation λ (nm) | Emission Maxima (λem, nm) | Stokes Shift (nm) |
| Hexane | ~330 | ~380 | ~50 |
| Toluene | ~335 | ~390 | ~55 |
| Chloroform | ~340 | ~400 | ~60 |
| Acetone | ~345 | ~415 | ~70 |
| Ethanol | ~350 | ~430 | ~80 |
| Methanol | ~352 | ~435 | ~83 |
Advanced Spectroscopic Analysis of this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed experimental data for the specific compound This compound , corresponding to the advanced spectroscopic characterization outlined in the user's request, is not publicly available.
The requested analysis, including specific data on fluorescence quantum yields, excited-state lifetimes, detailed vibrational mode analysis from IR/Raman spectroscopy, and single-crystal X-ray diffraction for molecular packing and polymorphism, requires access to primary research articles focused explicitly on this molecule.
The conducted searches yielded information on related but distinct compounds, such as:
Fluorinated 2,1,3-benzothiadiazole (B189464) derivatives : These compounds feature a different heterocyclic core (a thiadiazole ring fused to benzene) and thus exhibit different electronic and structural properties.
Other substituted benzothiazoles : Research is available for the parent benzothiazole molecule or derivatives with different substitution patterns, whose spectroscopic and crystallographic data would not be representative of the 4,7-difluoro isomer.
Benzothiazole-difluoroborates : These represent a different class of fluorescent dyes with significantly altered molecular structures.
Due to the strict requirement to focus solely on This compound and not introduce information from other compounds, it is not possible to generate a scientifically accurate article for the following sections:
X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination
Analysis of Crystal Polymorphism and its Impact on Properties
Generating content for these sections without specific data would result in speculation or the inaccurate representation of data from related but chemically distinct molecules. Therefore, in the interest of scientific accuracy and strict adherence to the provided instructions, the requested article cannot be completed.
Applications of 4,7 Difluoro 1,3 Benzothiazole As a Building Block in Advanced Functional Materials
Integration into Organic Electronic Materials
The 4,7-difluoro-1,3-benzothiazole unit is a highly effective component in the design of materials for organic electronics. mdpi.com Its strong electron-accepting nature allows for the precise tuning of frontier molecular orbital energy levels (HOMO and LUMO), which is crucial for optimizing the performance of organic electronic devices. canada.caresearchgate.net The introduction of this moiety into polymers and small molecules has led to the development of materials with enhanced charge transport properties, improved stability, and tailored optical characteristics.
Role as an Electron-Withdrawing Unit in Conjugated Polymers and Small Molecules
The 2,1,3-benzothiadiazole (B189464) (BT) core is inherently electron-deficient, and the addition of two fluorine atoms at the 4 and 7 positions significantly amplifies this characteristic. mdpi.comacs.org This enhanced electron-withdrawing strength is instrumental in creating donor-acceptor (D-A) type conjugated systems. acs.org In these systems, the 4,7-difluorobenzothiadiazole unit acts as a powerful acceptor, which, when paired with an electron-donating unit, leads to a small energy bandgap. researchgate.net This "push-pull" architecture facilitates intramolecular charge transfer (ICT), a key process for many optoelectronic applications. Fluorine substitution has been shown to effectively lower the HOMO and LUMO energy levels of the resulting polymers, a desirable trait for improving air stability and increasing the open-circuit voltage in solar cells. canada.caresearchgate.net
Development of Organic Semiconductors
The this compound unit is a fundamental building block in the synthesis of high-performance organic semiconductors. nih.gov The introduction of fluorine atoms onto the benzothiadiazole ring is a proven strategy to enhance the electron affinity of the resulting materials, thereby improving their semiconductor properties. ossila.com For instance, small molecules incorporating a difluorinated benzothiadiazole acceptor have been synthesized and shown to be effective p-type organic semiconductors for solution-processed organic solar cells. acs.orgresearchgate.net The fluorination not only lowers the HOMO energy level, which is beneficial for achieving higher open-circuit voltages, but also can improve the hole mobility of the material. acs.org The development of novel synthetic routes, such as those for creating annulated benzothiadiazole derivatives, continues to expand the library of available acceptors for organic electronics. researchgate.net This chemical diversity is essential for the precise control of electronic properties in newly synthesized organic semiconductors. unist.ac.kr
Application in Organic Light-Emitting Diodes (OLEDs)
While research on this compound in OLEDs is specific, the broader family of benzothiadiazole derivatives is widely used to create efficient light-emitting materials. ossila.com By incorporating 4,7-diphenyl-2,1,3-benzothiadiazole (B12581777) units into polyfluorene backbones, researchers have developed polymers that exhibit pure green electroluminescence with significantly improved color purity compared to standard benzothiadiazole-based polymers. rsc.org These materials have demonstrated high photoluminescence quantum efficiency in solid films and have been used to fabricate single-layer OLEDs with good luminous and power efficiencies. rsc.org The strategic placement of phenyl groups on the benzothiadiazole unit helps to reduce the effective conjugation length, leading to a blueshift in the emission spectrum and enhanced color purity, making these materials highly promising for display technologies. rsc.org
Utilization in Organic Photovoltaic (OPV) Devices and Polymer Solar Cells
The 4,7-difluorobenzothiadiazole moiety has been instrumental in advancing the efficiency of organic photovoltaic (OPV) devices and polymer solar cells (PSCs). acs.org Its strong electron-withdrawing character helps to create low bandgap polymers that can absorb a broader range of the solar spectrum. researchgate.net
A key strategy involves copolymerizing 4,7-difluorobenzothiadiazole with various electron-donating units. For example, a polymer based on 5,6-difluorobenzothiadiazole and quaterchalcogenophene showed a low optical bandgap and strong aggregation tendencies, which led to high hole mobility. elsevierpure.com By optimizing the morphology of the active layer with additives, PSCs based on this polymer achieved a power conversion efficiency (PCE) of 7.34%. elsevierpure.com
Another study demonstrated that incorporating 5,6-difluorobenzothiadiazole as a third component into a polymer backbone can discretely distribute the side chains, enhancing π-π stacking and markedly increasing hole mobility. nih.gov This approach led to a significant increase in PCE from 3.46% for the two-component polymer to 8.79% for the three-component polymer when blended with a fullerene acceptor (PC₇₁BM). nih.gov Furthermore, these devices showed a remarkable tolerance to the thickness of the active layer, a crucial factor for large-scale manufacturing. nih.gov
The table below summarizes the performance of select polymer solar cells incorporating a difluorobenzothiadiazole unit.
| Polymer Donor | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Source |
| FBT Polymer | PC₇₁BM | - | - | - | 3.4 | canada.caresearchgate.net |
| P1-1 | PC₇₁BM | - | - | - | 7.25 | nih.gov |
| P1-1 (with DIO) | PC₇₁BM | - | - | - | 8.79 | nih.gov |
| P(FBT-alt-Se₂Th₂) (with 1-CN) | PC₇₁BM | 0.70 | 15.8 | 66.4 | 7.34 | elsevierpure.com |
| PBDT-DTTBT | PC₇₁BM | 0.80 | 12.72 | 60.97 | 6.19 | rsc.org |
Voc: Open-circuit voltage, Jsc: Short-circuit current density, FF: Fill factor, PCE: Power conversion efficiency, DIO: 1,8-diiodooctane, 1-CN: 1-chloronaphthalene.
Inclusion in Organic Field-Effect Transistors (OFETs)
The this compound unit and its isomers are key components in the design of high-performance semiconductors for organic field-effect transistors (OFETs). mdpi.comresearchgate.net The electron-deficient nature of the fluorinated benzothiadiazole core is crucial for developing both p-type and n-type materials.
For instance, increasing the electron affinity of the benzothiadiazole comonomer by fluorination (e.g., using 5,6-difluoro-2,1,3-benzothiadiazole, DFBT) can shift a polymer's behavior from unipolar p-type to ambipolar, exhibiting both hole and electron mobility. nih.gov Further increasing the acceptor strength by replacing fluorine with cyano groups can enhance electron transport and promote n-type behavior. nih.gov
A study comparing two difluorobenzothiadiazole-based copolymers, PffBT4T-2OD and PffBT4T-2DT, found that the shorter alkyl side chains on PffBT4T-2OD led to extraordinarily high mobility of 17.7 cm²/V·s in ion-gel-gated OFETs. mdpi.comresearchgate.net This was attributed to a smoother surface morphology and stronger interfacial interaction with the ion-gel dielectric. mdpi.comresearchgate.net
The performance of several OFETs based on polymers containing a difluorobenzothiadiazole unit is highlighted in the table below.
| Polymer/Small Molecule | Mobility Type | Mobility (cm²/V·s) | On/Off Ratio | Source |
| PffBT4T-2OD (Ion-gel gated) | p-type | 17.7 | - | mdpi.comresearchgate.net |
| PffBT4T-2DT (SiO₂ gated) | p-type | (2.4x higher than PffBT4T-2OD) | - | mdpi.comresearchgate.net |
| P(FBT-alt-Se₂Th₂) | p-type (hole) | 0.36 | - | elsevierpure.com |
| PCDTT-DFBT | Ambipolar (hole) | 0.38 | - | nih.gov |
| PCDTT-DFBT | Ambipolar (electron) | 0.17 | - | nih.gov |
| PCDTT-FCNBT | n-type (electron) | 0.4 | - | nih.gov |
| PTBDTPT | p-type (hole) | 1.92 x 10⁻² | 25 | nih.gov |
| IN-BT2Se-IN | p-type (hole) | 0.025 | - | rsc.org |
Design of Fluorescent Probes and Dyes for Advanced Imaging and Sensing
Benzothiazole (B30560) derivatives are versatile fluorophores used in the design of probes for sensing and imaging. mdpi.comyoutube.comyoutube.com Their fluorescence properties can be modulated by chemical modifications, making them responsive to specific analytes or environmental conditions. rsc.orgnih.gov For example, a benzothiazole-based probe was developed for the detection of hydrogen peroxide in living cells, demonstrating a "turn-on" fluorescent response. nih.gov Another probe based on a benzothiazole derivative showed high sensitivity and selectivity for biothiols like cysteine, homocysteine, and glutathione, with a 148-fold increase in fluorescence upon detection. mdpi.com These probes often exhibit desirable properties such as large Stokes shifts, good photostability, and low cytotoxicity, making them suitable for bioimaging applications. nih.govmdpi.com The development of these molecular tools holds significant potential for diagnosing diseases related to abnormal levels of specific biomolecules. nih.gov
Development of Fluorescent Tags for Advanced Imaging Methodologies
While direct research on this compound as a fluorescent tag is limited, the broader benzothiazole family serves as a foundational scaffold for a wide array of fluorescent probes. stemmpress.comresearchgate.net These probes are instrumental in advanced imaging due to their excellent optical properties, which can be fine-tuned by chemical modification. stemmpress.com The introduction of fluorine atoms, as in this compound, is a common strategy to enhance properties like photostability and quantum yield.
Benzothiazole derivatives are frequently used to construct probes for various biological analytes and for cellular imaging. For instance, probes based on the 2-(2'-hydroxyphenyl)benzothiazole (HBT) fluorophore are widely utilized due to their excited-state intramolecular proton transfer (ESIPT) properties. nih.gov A novel "turn-on" fluorescent probe, BT-BO, was synthesized for detecting hydrogen peroxide (H₂O₂) in living cells, demonstrating the adaptability of the benzothiazole core. nih.gov This probe exhibited a distinct emission peak at 604 nm and was successfully used for imaging in A549 and Hep G2 cells. nih.gov
Another area of application is in the detection of specific diseases. Researchers have designed and synthesized series of fluorescent probes using electron acceptor-donor structures interacting with a π-conjugating system for the detection of Aβ aggregates, which are linked to Alzheimer's disease. rsc.org One such probe, RM-28, showed excellent fluorescence with an emission maximum greater than 598 nm upon binding to these aggregates and demonstrated the ability to cross the blood-brain barrier in mice. rsc.org
Small molecule fluorescent probes built on a benzothiazole backbone offer advantages such as defined molecular weight, good reproducibility, and the ability to be evenly distributed in biological systems for cell imaging. stemmpress.comresearchgate.netstemmpress.com The development of these probes highlights the potential of fluorinated benzothiazoles, including the 4,7-difluoro variant, in creating next-generation imaging agents.
Table 1: Examples of Benzothiazole-Based Fluorescent Probes
| Probe Name | Target Analyte | Key Features | Application |
| RM-28 | Aβ Aggregates | Emission >598 nm; High sensitivity and affinity. rsc.org | In vitro and in vivo detection of Alzheimer's disease biomarkers. rsc.org |
| BT-BO | Hydrogen Peroxide (H₂O₂) | "Turn-on" fluorescence at 604 nm; AIE characteristics. nih.gov | Imaging of endogenous and exogenous H₂O₂ in living cells. nih.gov |
| BTH-MPH | General Cell Imaging | Strong absorption at 510 and 570 nm; Low cytotoxicity. stemmpress.comresearchgate.netstemmpress.com | Live cell imaging with good biocompatibility. stemmpress.comresearchgate.netstemmpress.com |
This table showcases examples of probes based on the general benzothiazole structure to illustrate the potential applications of its fluorinated derivatives.
Integration into Chemosensors and Chemodosimeters for Analyte Detection
The benzothiazole moiety is a cornerstone in the architecture of chemosensors and chemodosimeters due to its ability to participate in various signaling mechanisms like intramolecular charge transfer (ICT), photoinduced electron transfer (PET), and ESIPT. nih.govusak.edu.tr The electron-deficient nature of the this compound scaffold makes it a promising candidate for designing sensors that exhibit changes in their fluorescence or color upon interaction with specific analytes.
A prime example of a benzothiazole-based chemosensor is the probe BID, developed for the highly selective and sensitive detection of cyanide ions (CN⁻). nih.govscispace.com This sensor operates on the principle of inhibiting the ICT process upon nucleophilic addition of cyanide, leading to a significant blue shift in its fluorescence emission and a color change visible to the naked eye. nih.govscispace.com The probe demonstrated a very low detection limit of 5.97 nM, well below the WHO's permissible level for cyanide in drinking water. nih.gov
Similarly, biphenyl-benzothiazole-based chemosensors have been synthesized for the ratiometric and colorimetric detection of metal ions like Zn²⁺, Cu²⁺, and Ni²⁺. nih.gov These sensors show distinct color changes from colorless to yellow in the presence of these ions. nih.gov Benzothiazole derivatives have also been engineered to act as "turn-off" fluorescent sensors for Fe³⁺ ions in aqueous solutions and living cells. researchgate.net The design of these sensors often leverages the nitrogen and sulfur atoms within the benzothiazole ring, which can form stable complexes with metal ions. researchgate.net
The versatility of the benzothiazole framework allows for its functionalization to create sensors for a wide range of analytes, from anions and metal ions to small molecules of biological and environmental significance. rsc.orgnih.gov
Table 2: Performance of Benzothiazole-Based Chemosensors
| Sensor | Target Analyte(s) | Detection Mechanism | Limit of Detection (LOD) |
| BID | Cyanide (CN⁻) | ICT Inhibition | 5.97 nM nih.gov |
| Biphenyl-benzothiazole derivative | Zn²⁺, Cu²⁺, Ni²⁺ | Colorimetric/Ratiometric | Not specified nih.gov |
| 4BHC / 4BBHC | Iron (Fe³⁺) | Fluorescence Turn-off | 5.86 µM / 8.43 µM researchgate.net |
This table presents data from chemosensors using the benzothiazole scaffold, indicating the functional possibilities for derivatives like this compound.
Development of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)
The rigid and electronically tunable nature of benzothiazole-containing molecules makes them excellent building blocks for constructing highly ordered porous materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). While specific examples using this compound are not prevalent, the closely related isomer 2,1,3-benzothiadiazole (BTD) is widely employed. The principles guiding the use of BTD in these frameworks are directly applicable to its difluoro-isomer.
In COF chemistry, benzothiadiazole units are often used as electron-accepting nodes. researchgate.netresearchgate.net When combined with electron-donating monomers, they form donor-acceptor (D-A) type COFs. researchgate.netmdpi.com These materials exhibit enhanced charge separation and transport properties, making them suitable for applications in photocatalysis. researchgate.netmdpi.com For example, benzothiadiazole-based COFs have been developed for the photocatalytic reduction of CO₂ and the dehalogenation of phenacyl bromide derivatives. researchgate.netresearchgate.net The synthesis of TPE-BD-COF, which incorporates a benzothiadiazole unit, resulted in a crystalline and porous material with a high photocatalytic yield of 95% for dehalogenation reactions. researchgate.net
In the realm of MOFs, luminescent MOFs (LMOFs) have been constructed using BTD-based organic linkers. researchgate.net These materials are promising for applications in chemical sensing and catalysis. researchgate.net For instance, incorporating a BTD-based photosensitizer into a zirconium-based MOF (UiO-68 type) yielded a material (PCN-57-S) capable of the photocatalytic oxidation of a mustard gas simulant. researchgate.net The BTD unit acts as the light-harvesting and electron-transferring component within the framework. The tunability of the benzothiazole core allows for the creation of LMOFs with customized emission properties.
The incorporation of fluorine atoms into the organic linkers of MOFs is a known strategy to create materials with superhydrophobic properties and increased chemical robustness. researchgate.net Therefore, this compound stands as a highly promising, albeit currently underutilized, building block for the next generation of functional COFs and MOFs.
Structure Property Relationships and the Impact of Fluorination in 4,7 Difluoro 1,3 Benzothiazole Systems
Influence of Fluorine Atoms on Electronic Properties
The highly electronegative nature of fluorine atoms profoundly alters the electronic landscape of the 1,3-benzothiazole core. This modification is critical for designing materials with specific functionalities for electronic applications.
Modulation of Electron Affinity and Ionization Energy
The presence of two strong electron-withdrawing fluorine atoms at the 4 and 7 positions of the benzothiazole (B30560) ring significantly increases the electron affinity of the molecule. nih.govacs.org This is due to the inductive effect of fluorine, which lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgnih.gov Consequently, materials incorporating the 4,7-difluoro-1,3-benzothiazole unit exhibit a greater ability to accept electrons. While fluorination generally increases the ionization energy by stabilizing the HOMO level, the effect can sometimes be nuanced, with some studies noting that fluorine can also act as an electron-donating group through a conjugation effect. rsc.org In polymers, progressively increasing the number of fluorine atoms on the benzothiadiazole unit leads to a systematic deepening of the HOMO energy level. nih.gov
Table 1: Electronic Property Modulation by Fluorination in Benzothiadiazole-based Copolymers
| Polymer | Number of Fluorine Atoms | HOMO Energy Level (eV) | LUMO Energy Level (eV) | Electrochemical Band Gap (eV) |
|---|---|---|---|---|
| PBDT-TVT-BT | 0 | -4.68 | -2.87 | 1.81 |
| PBDT-TVT-FBT | 2 | -4.73 | -2.99 | 1.74 |
| PDTBDT-0F-BTs | 0 | -5.18 | -3.41 | 1.77 |
| PDTBDT-2F-BTs | 2 | -5.25 | -3.42 | 1.83 |
| PDTBDT-6F-FBTs | 6 | -5.46 | -3.44 | 2.02 |
Data sourced from theoretical calculations and cyclic voltammetry experiments on related polymer systems. nih.govnih.gov
Impact on Molecular Dipole Moments and Polarity
Fluorination significantly affects the magnitude and direction of the molecular dipole moment. nih.gov In a comparative study of 4,7-dithieno-2,1,3-benzothiadiazole (DTBT) and its difluorinated analog (DTF2BT), it was found that the dipole moment of DTBT was 1.18 D and directed away from the electron-deficient thiadiazole ring. nih.gov In contrast, the dipole moment of the fluorinated version, DTF2BT, was smaller (0.70 D) and its direction was reversed, pointing toward the thiadiazole ring due to the potent electron-withdrawing effect of the fluorine atoms. nih.gov This alteration in dipole moment can influence solubility, molecular packing in the solid state, and the interaction with other molecules in a blend. nih.govrsc.org
Effect of Fluorination on Molecular Conformation and Planarity
The introduction of fluorine atoms at the 4 and 7 positions of the benzothiazole unit can enforce a more planar molecular geometry, especially within a polymer backbone. nih.govrsc.org This planarization effect is attributed to non-covalent intramolecular interactions and the minimization of steric hindrance. Increased planarity enhances the effective π-conjugation along the polymer chain, which is crucial for efficient charge transport. nih.govrsc.org While in some specific polymer backbones the introduction of fluorine may not significantly alter the dihedral angles between adjacent units, in many cases, it is a successful strategy to increase coplanarity. nih.govrsc.org For example, studies on related benzothiadiazole-based polymers have shown that fluorination promotes a more linear and planar backbone structure. nih.gov This enhanced planarity can facilitate closer intermolecular π-π stacking, which is beneficial for charge carrier mobility in devices like organic field-effect transistors (OFETs). rsc.org
Table 2: Effect of Fluorination on Calculated Dihedral Angles in a Polymer Backbone
| Polymer Segment | Dihedral Angle (θ) | Value for PBDT-TVT-BT (Unfluorinated) | Value for PBDT-TVT-FBT (Fluorinated) |
|---|---|---|---|
| BDT and TVT side group | θ1 | 0.002° | 0.001° |
| BDT and TVT side group | θ2 | 0.002° | 0.001° |
| BDT-TVT and BT/FBT moiety | θ3 | 0.006° | 0.005° |
| BDT-TVT and BT/FBT moiety | θ4 | 0.006° | 0.005° |
This data shows minimal changes in dihedral angles for this specific polymer system, indicating that the effect of fluorination on planarity can be system-dependent. nih.gov
Role of Intramolecular and Intermolecular Interactions (e.g., Sulfur-Fluorine Interactions)
Fluorination introduces the possibility of unique non-covalent interactions that influence molecular conformation and packing. In structures containing the this compound motif, intramolecular sulfur-fluorine (S···F) interactions can occur. acs.orgnih.gov These interactions help to minimize conformational disorder and lock the molecule into a more planar arrangement. nih.gov In the solid state, fluorinated compounds can exhibit strong intermolecular interactions, such as C-H···F hydrogen bonds. nih.gov These directional interactions can dictate the molecular packing motif in crystals, favoring arrangements that are beneficial for charge transport, and can contribute to a stronger crystal lattice compared to non-fluorinated analogs. nih.govnih.gov
Correlation between Molecular Structure, Photophysical Properties, and Material Performance
The structural and electronic modifications induced by the this compound unit directly translate into distinct photophysical properties and enhanced material performance. nih.govresearchgate.net
Material Performance: The combination of a lower LUMO level, increased planarity, and favorable intermolecular packing makes this compound a valuable building block for high-performance electronic materials. In OFETs, these characteristics can lead to higher and more balanced charge carrier mobilities. rsc.orgrsc.org For example, fluorination of naphthalene (B1677914) diimide–benzothiadiazole copolymers resulted in a significant increase in electron mobility. rsc.org In OPVs, the deeper HOMO level achieved through fluorination can increase the open-circuit voltage (Voc) of the device, while the modified absorption spectrum can improve light harvesting, ultimately leading to higher power conversion efficiencies (PCE). nih.govnih.gov A systematic increase in the number of fluorine atoms in benzothiadiazole-based polymers has been shown to progressively increase charge mobility and device efficiency. nih.gov
Table 3: Photophysical and Device Performance Data for Related Fluorinated Polymers
| Polymer | Maximum Absorption (nm, film) | Hole Mobility (cm²/V·s) | Electron Mobility (cm²/V·s) | PCE (%) (if applicable) |
|---|---|---|---|---|
| P1 (Unfluorinated NDI-BT) | - | 0.073 | 0.086 | N/A |
| P2 (Fluorinated NDI-BT) | - | 0.0024 | 0.258 | N/A |
| PBDT-TVT-BT | 663 | 1.90 x 10⁻⁴ | 4.51 x 10⁻⁵ | 4.50 |
| PBDT-TVT-FBT | 675 | 3.06 x 10⁻⁴ | 1.21 x 10⁻⁴ | 5.22 |
| PDTBDT-6F-FBTs | - | - | - | 5.28 |
Data sourced from studies on related benzothiadiazole-based polymers. nih.govnih.govrsc.org
Design Principles for Tailoring Optical and Electronic Characteristics through Fluorine Substitution
The strategic incorporation of fluorine atoms onto the benzothiazole framework is a powerful tool for tuning the optical and electronic properties of the resulting materials. The introduction of fluorine at the 4- and 7-positions of the 1,3-benzothiazole core, creating this compound, exemplifies a key design principle for developing advanced organic electronic materials. This substitution pattern directly influences the frontier molecular orbitals (HOMO and LUMO), which in turn dictates the material's photophysical behavior and charge-carrying capabilities.
The primary effect of fluorine substitution is rooted in its high electronegativity. Fluorine atoms act as strong electron-withdrawing groups, leading to a significant stabilization of both the HOMO and LUMO energy levels. This general lowering of orbital energies has profound consequences for the material's electronic properties. For instance, a deeper HOMO level can lead to improved air stability and a higher open-circuit voltage in organic photovoltaic devices.
While both the HOMO and LUMO are lowered, the extent of this stabilization is not always uniform. The precise impact on the HOMO-LUMO energy gap, and thus the absorption and emission wavelengths, depends on the specific substitution pattern and the interplay with other substituents on the benzothiazole core. In many cases, fluorination leads to a widening of the energy gap, resulting in a blue-shift of the absorption and emission spectra. However, the strong inductive effect of fluorine can also enhance intramolecular charge transfer (ICT) in donor-acceptor systems, which can lead to a red-shift.
The introduction of fluorine at the 4- and 7-positions can also influence the molecular geometry and intermolecular packing in the solid state. The C-F bond is shorter than a C-H bond, and the presence of fluorine can induce subtle changes in the planarity of the benzothiazole ring system. These structural modifications, along with potential non-covalent interactions involving fluorine, can dictate the crystalline structure and, consequently, the bulk charge transport properties of the material.
The principles of fluorine substitution are often exploited in the design of more complex molecules where the this compound unit is a core component. By combining this fluorinated core with various electron-donating or electron-accepting moieties, chemists can fine-tune the optoelectronic properties for specific applications, such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and fluorescent probes.
To illustrate the impact of fluorination on the electronic properties of benzothiazole derivatives, the following table presents a conceptual comparison of a generic benzothiazole with its 4,7-difluorinated counterpart based on established principles from the literature.
| Property | Generic Benzothiazole | This compound (Expected) | Rationale |
| HOMO Energy Level | Higher (less negative) | Lower (more negative) | The strong electron-withdrawing nature of fluorine stabilizes the HOMO. |
| LUMO Energy Level | Higher (less negative) | Lower (more negative) | The inductive effect of fluorine also stabilizes the LUMO. |
| HOMO-LUMO Gap | Larger or smaller depending on other substituents | Generally wider, but can be narrowed in specific D-A systems | The relative stabilization of HOMO and LUMO determines the change in the energy gap. |
| Electron Affinity | Lower | Higher | A lower LUMO energy level increases the ability to accept electrons. |
| Ionization Potential | Lower | Higher | A lower HOMO energy level means more energy is required to remove an electron. |
| Photostability | Moderate | Generally enhanced | The strong C-F bond can contribute to increased resistance to photodegradation. |
Q & A
Basic Research Questions
Q. What are effective synthetic routes for 4,7-difluoro-1,3-benzothiazole, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves halogenation or cyclization of substituted aniline precursors. For example, outlines a reflux-based method using DMSO and ethanol, with glacial acetic acid as a catalyst for analogous triazole derivatives. Optimize yield by adjusting reaction time (e.g., 18 hours for cyclization) and solvent polarity (e.g., ethanol for precipitation). For fluorinated benzothiazoles, consider using Vilsmeier-Haack reagent (DMF/POCl₃) to introduce formyl groups, as demonstrated for a 6-fluoro-benzothiazole derivative .
Q. How can the purity and structural integrity of this compound be confirmed?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Compare chemical shifts (e.g., fluorine substituents at δ 160–165 ppm in NMR) to related compounds like 2-ethyl-6-methoxy-1,3-benzothiazole .
- X-ray crystallography : Resolve crystal packing and bond angles, as shown for 1-(6-fluoro-1,3-benzothiazol-2-yl) derivatives .
- Elemental analysis : Verify C, H, N, S, and F content with ≤0.4% deviation from theoretical values .
Q. What solvents and catalysts are optimal for functionalizing this compound?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility for nucleophilic substitution at the thiazole ring. For example, uses methanol/water mixtures for azide coupling. Catalysts like glacial acetic acid () or NaNO₂ () improve electrophilic aromatic substitution efficiency.
Advanced Research Questions
Q. How do electronic effects of 4,7-difluoro substitution influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing fluorine atoms activate the benzothiazole core toward Suzuki-Miyaura coupling. Use DFT calculations (B3LYP/6-31G) to map frontier molecular orbitals (FMOs) and predict regioselectivity, as applied to tetrathiafulvalene-benzothiazole hybrids . Experimentally, monitor reaction progress via HPLC to isolate intermediates (e.g., boronate esters) .
Q. What computational approaches predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT/TD-DFT : Calculate excitation energies, hyperpolarizabilities, and charge transfer properties to assess nonlinear optical potential .
- Natural Bond Orbital (NBO) analysis : Identify hyperconjugative interactions (e.g., σ→π* transitions) influencing stability .
- Molecular Electrostatic Potential (MEP) maps : Visualize nucleophilic/electrophilic sites for drug design .
Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer) be resolved?
- Methodological Answer :
- Dose-response profiling : Compare IC₅₀ values across cell lines (e.g., MCF-7 vs. HEK293) to assess selectivity .
- Structural analogs : Benchmark against halogenated derivatives (e.g., 2,7-dibromo-4-chloro-1,3-benzothiazole’s enzyme inhibition ).
- Cytokine modulation assays : Quantify IL-6/TNF-α suppression in macrophages to validate anti-inflammatory claims .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
